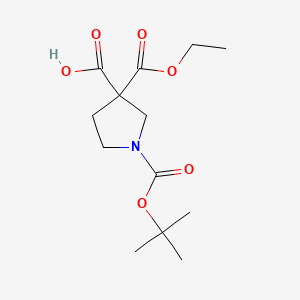![molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
2-Thia-6-azaspiro[3.3]heptane 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .
Industrial Production Methods
Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
2lambda4-thia-6-azaspiro[3.3]heptan-2-one has several applications in scientific research, including:
作用机制
The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
相似化合物的比较
Similar Compounds
Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:
1-azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in drug design.
2-oxa-1-azaspiro[3.2.0]heptane: This compound has been synthesized and used in DNA-encoded libraries.
Uniqueness
The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C5H9NOS |
|---|---|
分子量 |
131.20 g/mol |
IUPAC 名称 |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide |
InChI |
InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2 |
InChI 键 |
YSYFHRIMYHBTIO-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CN1)CS(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
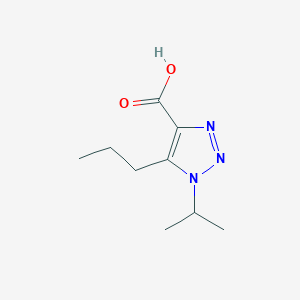
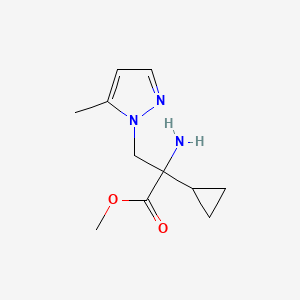
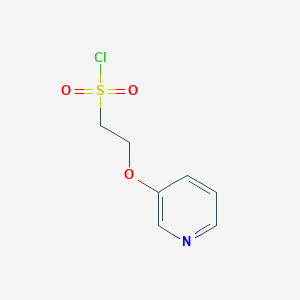
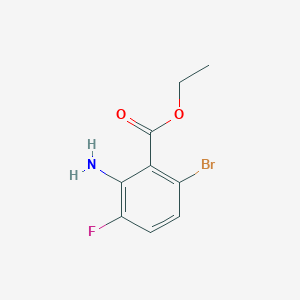
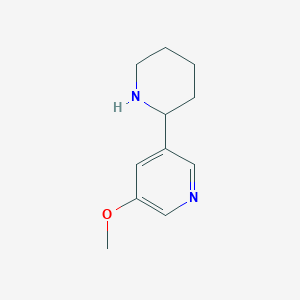
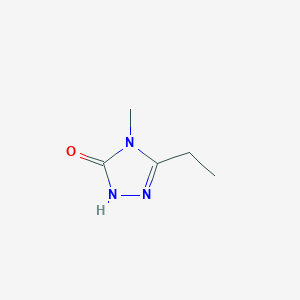
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)



![2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
